molecular formula C22H23NO4 B14488921 8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane CAS No. 65619-87-6

8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane

Katalognummer: B14488921
CAS-Nummer: 65619-87-6
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: AKOXJAXYVZYHDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[45]decane is a complex organic compound characterized by its unique spiro structure

Vorbereitungsmethoden

The synthesis of 8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane typically involves multiple steps. One common synthetic route includes the reaction of a benzyloxy-substituted phenyl compound with an isocyanate precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane can be compared with other spiro compounds, such as:

Eigenschaften

CAS-Nummer

65619-87-6

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

8-isocyanato-8-(3-phenylmethoxyphenyl)-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C22H23NO4/c24-17-23-21(9-11-22(12-10-21)26-13-14-27-22)19-7-4-8-20(15-19)25-16-18-5-2-1-3-6-18/h1-8,15H,9-14,16H2

InChI-Schlüssel

AKOXJAXYVZYHDF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(C3=CC(=CC=C3)OCC4=CC=CC=C4)N=C=O)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.